2-Chloro-9-xanthenone

説明

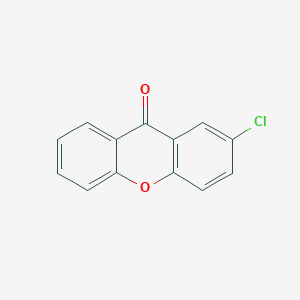

2-Chloro-9-xanthenone is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. The molecular formula of this compound is C₁₃H₇ClO₂. This compound is known for its yellow color and has been studied for its various biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-xanthenone typically involves the chlorination of 9-xanthenone. One common method is the reaction of 9-xanthenone with thionyl chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

化学反応の分析

Types of Reactions: 2-Chloro-9-xanthenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Reduction Reactions: Reduction of this compound can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

- Substitution reactions yield various substituted xanthenones.

- Oxidation reactions produce quinones.

- Reduction reactions result in hydroxy derivatives.

科学的研究の応用

Chemistry: It is used as an intermediate in the synthesis of other xanthone derivatives.

Biology: The compound exhibits biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Medicine: Research has shown its potential as a therapeutic agent for treating diseases like cancer and Alzheimer’s.

Industry: It is used in the production of dyes and pigments due to its yellow color.

作用機序

The mechanism of action of 2-Chloro-9-xanthenone involves its interaction with various molecular targets. In anti-cancer applications, it inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

類似化合物との比較

9-xanthenone: The parent compound without the chlorine substitution.

2-Hydroxy-9-xanthenone: A hydroxy derivative with similar biological activities.

2-Methyl-9-xanthenone: A methyl-substituted derivative with distinct chemical properties.

Uniqueness of 2-Chloro-9-xanthenone: The presence of the chlorine atom in this compound enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

生物活性

2-Chloro-9-xanthenone is a synthetic compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound (CAS Number: 13210-15-6) is characterized by a chlorine atom at the second position of the xanthone structure. This modification enhances its reactivity and biological efficacy compared to other xanthones. The compound has demonstrated significant anti-cancer, anti-inflammatory, and antimicrobial properties, making it a candidate for various therapeutic applications .

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects through several mechanisms:

- Topoisomerase Inhibition : The compound inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

- Cytotoxic Effects : In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentrations below 10 µM .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential:

- Cytokine Inhibition : Studies demonstrate that this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation .

- Edema Reduction : In animal models, the compound significantly reduced paw edema in carrageenan-induced inflammation tests, suggesting its utility in treating inflammatory conditions .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Bacterial and Fungal Inhibition : The compound has shown activity against both bacterial strains and fungi, contributing to its potential as an antimicrobial agent .

- Mechanism of Action : The exact mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- DNA Interaction : The ability to intercalate into DNA strands contributes to its anticancer effects.

- Enzyme Modulation : It modulates various enzymes involved in inflammation and cancer progression, including cyclooxygenases (COXs) and lipoxygenases (LOXs) .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Key Mechanism |

|---|---|---|

| 9-Xanthenone | Moderate anti-cancer | Non-selective topoisomerase inhibition |

| 2-Hydroxy-9-xanthenone | Anti-inflammatory | Cytokine inhibition |

| 2-Methyl-9-xanthenone | Antimicrobial | Membrane disruption |

| This compound | Strong anti-cancer, anti-inflammatory, antimicrobial | Topoisomerase inhibition, cytokine reduction |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of xanthones, this compound was found to induce apoptosis in HL-60 cells through a dose-dependent mechanism. The study reported an IC50 value of approximately 8 µM, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced edema model in rats. Treatment with this compound resulted in a reduction of paw edema by up to 61% at optimal doses without causing ulcerogenic effects .

特性

IUPAC Name |

2-chloroxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJZNITVOUZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292268 | |

| Record name | 2-Chloro-9-xanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13210-15-6 | |

| Record name | NSC81251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-9-xanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。